Technical Documentation Center

4,6-Diaminopyrimidine hemisulfate 1-hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Diaminopyrimidine hemisulfate 1-hydrate
  • CAS: 207226-28-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 4,6-Diaminopyrimidine hemisulfate 1-hydrate

Title: Physicochemical Profiling and Application Workflows of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate in Pharmaceutical Synthesis Phase I: Molecular Architecture & Stoichiometric Logic In drug discovery and synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Application Workflows of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate in Pharmaceutical Synthesis

Phase I: Molecular Architecture & Stoichiometric Logic

In drug discovery and synthetic chemistry, the physical form of a building block dictates its utility, stability, and reactivity. As a Senior Application Scientist, I approach raw materials not merely as reagents, but as engineered molecular systems. 4,6-Diaminopyrimidine hemisulfate 1-hydrate (CAS: 77709-02-5 / 207226-28-6) perfectly exemplifies this philosophy.

As a free base, 4,6-diaminopyrimidine can exhibit variable solubility and susceptibility to environmental oxidation. By engineering it into a hemisulfate 1-hydrate salt, we fundamentally alter its physicochemical profile. The stoichiometry—two molecules of pyrimidine base to one molecule of sulfuric acid, co-crystallized with one molecule of water—creates an extensively cross-linked crystal lattice. The sulfate anion bridges two pyrimidinium cations via strong ionic interactions, while the precisely defined hydration sphere (the 1-hydrate) locks the lattice into a non-hygroscopic state. This prevents erratic moisture absorption during storage, ensuring absolute stoichiometric precision when weighing reagents for sensitive downstream catalytic reactions.

LatticeLogic Base 4,6-Diaminopyrimidine (Free Base) Salt Hemisulfate 1-Hydrate (C8H16N8O5S) Base->Salt 2 Equivalents Acid Sulfuric Acid (Counterion) Acid->Salt 1 Equivalent Water Water (Hydration) Water->Salt 1 Equivalent Stability Enhanced Lattice Stability (MP: 243-244 °C) Salt->Stability Ionic & H-Bonding Weighing Stoichiometric Precision (Non-hygroscopic) Salt->Weighing Moisture Control

Logical relationship of stoichiometric components forming the stable 1-hydrate lattice.

Phase II: Quantitative Physicochemical Profiling

Understanding the exact physicochemical parameters of this compound is critical for predicting its behavior in various solvent systems and its pharmacokinetic potential as a structural fragment. The data below synthesizes the core properties of the hemisulfate 1-hydrate form[1].

PropertyQuantitative ValueMechanistic Causality / Significance
Molecular Formula C₈H₁₆N₈O₅SConfirms the 2:1:1 (Base:Acid:Water) stoichiometric ratio.
Molecular Weight 336.33 g/mol Essential for exact molar equivalent calculations in cross-coupling.
Melting Point 243-244 °C (dec.)High thermal stability driven by the ionic sulfate bridging network.
Topological Polar Surface Area 249.31 ŲHigh polarity necessitates polar aprotic or aqueous solvent systems for dissolution.
H-Bond Donors 7Extensive proton-donating capacity from the primary amines and water.
H-Bond Acceptors 13High acceptor count facilitates robust target-binding in kinase active sites.
XLogP3 0.668Mild lipophilicity; indicates the free base fragment will require optimization for oral bioavailability if retained in the final API.

Data sourced from 1[1].

Phase III: Analytical Workflows & Self-Validating Characterization

Before deploying 4,6-diaminopyrimidine hemisulfate 1-hydrate in a synthetic route, its structural integrity must be verified. I employ a self-validating analytical system that cross-references thermal data with spectroscopic data to eliminate false positives.

Protocol A: Raw Material Integrity Validation
  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 300 °C at 10 °C/min.

    • Causality: We look for a highly specific mass loss of ~5.35% between 100-150 °C. This mathematically corresponds to the loss of exactly one water molecule (18.02 g/mol out of 336.33 g/mol ). Any deviation indicates either efflorescence (loss of hydrate) or hygroscopic pooling (excess unbound water).

  • FT-IR Spectroscopy: Analyze the sample using ATR-FTIR.

    • Causality: We cross-reference the TGA data by looking for the distinct, sharp O-H stretching frequencies of lattice-bound water, differentiating it from the broad, amorphous band of ambient moisture. The spectral fingerprint must match the established2 standard for this specific hydrate[2].

  • HPLC-UV Profiling: Run via reverse-phase HPLC to confirm organic purity (>98%), ensuring no oxidized pyrimidine byproducts are present.

AnalyticalWorkflow Start Raw Material (Hemisulfate 1-Hydrate) TGA TGA Analysis (Confirm 1-H2O loss) Start->TGA FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR HPLC HPLC-UV (Purity >98%) Start->HPLC Decision Validation Check TGA->Decision FTIR->Decision HPLC->Decision Pass Cleared for Synthesis Decision->Pass Specs Met Fail Recrystallization Decision->Fail Specs Failed Fail->Start Reprocess

Self-validating analytical workflow for confirming hydrate stoichiometry and purity.

Phase IV: Synthetic Applications in Drug Discovery

4,6-Diaminopyrimidine is a privileged scaffold in the synthesis of purine analogs and kinase inhibitors. A benchmark application is its use as a starting material for non-nucleoside Adenosine Kinase Inhibitors, as detailed in the Journal of Medicinal Chemistry[3].

Protocol B: Regioselective Iodination Workflow

To functionalize the pyrimidine ring for subsequent Suzuki/Stille cross-coupling, we must first selectively iodinate the sterically hindered 5-position.

Step-by-Step Methodology:

  • In Situ Free Base Generation: Suspend 4,6-diaminopyrimidine hemisulfate monohydrate (26.13 g, 147.5 mmol) and K₂CO₃ (30.58 g, 221.3 mmol) in 400 mL of deionized water.

    • Causality: K₂CO₃ is specifically chosen over stronger bases (like NaOH) to gently neutralize the hemisulfate counterion without triggering hydrolytic ring-opening. The gradual release of the free base in water prevents localized precipitation.

  • Solvation & Electrophilic Addition: Add molecular iodine (41.19 g, 162.3 mmol) dissolved in 100 mL of DMF to the aqueous suspension.

    • Causality: The Water/DMF co-solvent system is critical. Water dissolves the inorganic salts, while DMF solvates the iodine and the transient organic intermediates, creating a homogeneous micro-environment for the electrophilic aromatic substitution.

  • Thermal Activation: Heat the reaction mixture at 45 °C for 23 hours under continuous stirring.

    • Causality: Mild thermal activation (45 °C) provides exactly enough kinetic energy to drive the iodination at the electron-rich 5-position (sandwiched between the two amine-bearing carbons) while avoiding over-oxidation or polymerization.

  • Reaction Quenching: Cool the mixture to room temperature and add 15 mL of a 2 M Na₂S₂O₃ (Sodium Thiosulfate) solution.

    • Causality: Thiosulfate acts as a targeted reducing agent, instantly converting unreacted, highly reactive molecular iodine (I₂) into inert, water-soluble iodide (I⁻). This completely halts the reaction and prevents iodine entrapment in the final crystal lattice during isolation.

SyntheticPathway Reagent Hemisulfate 1-Hydrate + K2CO3 (aq) FreeBase In Situ Free Base Generation Reagent->FreeBase Neutralization Iodination Iodine / DMF (45 °C, 23h) FreeBase->Iodination Electrophilic Substitution Quench Na2S2O3 Quench (Neutralize I2) Iodination->Quench Workup Product Iodinated Pyrimidine Intermediate Quench->Product Isolation

Step-by-step synthetic pathway for the iodination of 4,6-diaminopyrimidine.

References

  • Journal of Medicinal Chemistry Title: Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor Source: ACS Publications URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

Executive Summary In modern pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) precursors is foundational to ensuring the integrity of downstream syntheses. 4,6-Diaminopyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) precursors is foundational to ensuring the integrity of downstream syntheses. 4,6-Diaminopyrimidine hemisulfate 1-hydrate (also referred to as 4,6-diaminopyrimidine hemisulfate monohydrate) is a critical pyrimidine building block heavily utilized in the design of targeted therapeutics, including kinase inhibitors.

This whitepaper provides an in-depth technical analysis of the compound’s exact mass, molecular weight, and stoichiometric properties. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to overcome the analytical challenges associated with characterizing complex hydrate salts.

Physicochemical Profiling & Stoichiometry

A common pitfall in early-stage drug development is the misinterpretation of salt and hydrate stoichiometry during exact mass calculations. The nomenclature "hemisulfate 1-hydrate" indicates a specific crystalline lattice ratio.

The Stoichiometric Causality

The free base of 4,6-diaminopyrimidine ( C4​H6​N4​ ) is highly polar, basic, and prone to hygroscopicity. To mitigate handling errors and improve thermodynamic stability, the compound is crystallized as a hemisulfate monohydrate salt. In this lattice, one molecule of sulfuric acid ( H2​SO4​ ) neutralizes two molecules of the pyrimidine free base , while one molecule of water ( H2​O ) is incorporated into the crystal structure to stabilize the hydrogen-bonded network.

This results in the empirical formula for the intact complex: C8​H16​N8​O5​S [1].

Quantitative Data Summary

The following table summarizes the foundational physicochemical parameters required for analytical method development[1].

PropertyValue
Chemical Name 4,6-Diaminopyrimidine hemisulfate 1-hydrate
CAS Registry Number 207226-28-6 / 77709-02-5
Empirical Formula (Complex) C8​H16​N8​O5​S
Molecular Weight (MW) 336.33 g/mol
Exact Mass (Intact Complex) 336.0960 Da
Free Base Formula C4​H6​N4​
Free Base Exact Mass 110.0592 Da

Synthetic Utility in Drug Development

The selection of the hemisulfate 1-hydrate form is not merely for stability; it directly impacts synthetic yield. 4,6-Diaminopyrimidine is a highly versatile precursor. For instance, it can be dissolved in hydrochloric acid and treated with sodium nitrite to form a diazonium salt intermediate. Subsequent reaction with cuprous chloride yields 4,6-dichloropyrimidine[2].

This dichloro-intermediate undergoes further amination or cross-coupling to construct complex pharmacophores. These downstream derivatives are integral to the synthesis of small-molecule inhibitors targeting critical oncological and immunological pathways, including JAK, STAT, and EGFR[2].

Analytical Characterization: The HRMS Challenge

While orthogonal techniques like FT-IR are excellent for confirming the presence of the sulfate and hydrate vibrational signatures—as documented in the Aldrich FT-IR Collection[3]—High-Resolution Mass Spectrometry (HRMS) is required for exact mass verification.

The Analytical Trap: Novice analysts often search for the intact complex mass ( m/z 336.096) in the mass spectrometer. However, non-covalent salts and hydrates undergo complete dissociation within the Electrospray Ionization (ESI) source. To accurately validate the compound, the method must be designed to independently measure the protonated free base and the bisulfate counterion.

MS_Workflow cluster_detection HRMS Polarity Switching Detection Salt 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate Exact Mass: 336.096 Da Solvation Sample Solvation (H2O/MeCN + 0.1% FA) Salt->Solvation ESI Electrospray Ionization (ESI) Salt Dissociation Solvation->ESI PosMode Positive Ion Mode (+) ESI->PosMode +kV NegMode Negative Ion Mode (-) ESI->NegMode -kV FreeBase Protonated Free Base [M+H]+ m/z 111.0665 PosMode->FreeBase Sulfate Bisulfate Anion [HSO4]- m/z 96.9601 NegMode->Sulfate

LC-HRMS polarity switching workflow for intact salt dissociation and exact mass validation.

Protocol: Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness in the analytical data, the following protocol employs a self-validating polarity-switching mechanism. By capturing both the API and the counterion in a single run, the stoichiometry of the hemisulfate salt is indirectly verified.

Step 1: System Suitability & Sample Preparation
  • System Suitability Test (SST): Inject a blank solution of 50:50 Water/Acetonitrile with 0.1% Formic Acid. Causality: This rules out column carryover of the highly basic pyrimidine from previous runs, ensuring the baseline is clean at m/z 111.0665.

  • Sample Prep: Weigh exactly 1.0 mg of the hemisulfate 1-hydrate standard and dissolve in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid forces the protonation of the pyrimidine nitrogens in solution, driving the dissociation of the sulfate lattice and maximizing positive ion ESI yield.

Step 2: Chromatographic Separation
  • Column Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Causality: 4,6-Diaminopyrimidine is exceptionally polar. Utilizing a standard C18 reversed-phase column will result in the compound eluting in the void volume, leading to severe ion suppression. HILIC provides the necessary retention mechanism for polar amines.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

Step 3: HRMS Acquisition & Data Extraction
  • Instrument Parameters: Configure the Q-TOF or Orbitrap mass spectrometer for rapid polarity switching (Positive/Negative ESI).

  • Data Processing (Positive Mode): Extract the Extracted Ion Chromatogram (EIC) for the theoretical protonated free base [M+H]+ at m/z 111.0665 with a mass tolerance of ± 5 ppm.

  • Data Processing (Negative Mode): Extract the EIC for the theoretical bisulfate anion [HSO4​]− at m/z 96.9601 with a mass tolerance of ± 5 ppm.

  • Validation Check: The robust detection of both the 111.0665 Da and 96.9601 Da exact masses within the same analytical window confirms the identity and salt integrity of the 4,6-Diaminopyrimidine hemisulfate 1-hydrate precursor.

References

  • Source: echemi.
  • Source: thermofisher.
  • Source: benchchem.

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

Abstract The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 4,6-Diaminopyrimidine hemisulfate 1-hydrate (CAS: 207226-28-6) in a range of organic solvents. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles, strategic considerations, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide a self-validating experimental workflow, and discuss the application of thermodynamic models for data correlation.

Introduction: The Critical Role of Solubility

4,6-Diaminopyrimidine and its derivatives are important heterocyclic compounds in medicinal chemistry. The subject of this guide, 4,6-Diaminopyrimidine hemisulfate 1-hydrate, is a salt form, which is often chosen to improve properties such as stability and solubility compared to the free base.[1] Understanding its solubility in various organic solvents is paramount for several stages of pharmaceutical development:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for designing efficient crystallization processes to control purity, particle size, and polymorphic form.

  • Formulation Development: For liquid dosage forms, identifying a solvent in which the API is sufficiently soluble is a primary concern. For solid dosage forms, solubility data informs dissolution rate and potential strategies for bioavailability enhancement.[2]

  • Process Chemistry: Solvent selection impacts reaction kinetics, yield, and impurity profiles during synthesis and downstream processing.

This guide provides the scientific rationale and practical steps to build a comprehensive solubility profile, enabling informed decision-making throughout the drug development lifecycle.

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. For a salt like 4,6-Diaminopyrimidine hemisulfate 1-hydrate, the process involves overcoming the crystal lattice energy and the solvation of the resulting ions and counter-ions by the solvent molecules.

Physicochemical Properties of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

A preliminary analysis of the compound's structure is crucial for predicting its general solubility behavior.

  • Structure: The molecule contains two primary amine groups and a pyrimidine ring, making it a polar molecule with multiple sites for hydrogen bonding (both donor and acceptor).

  • Salt Form: As a hemisulfate salt, it exists in an ionized state. Its solubility is highly dependent on the solvent's ability to stabilize the diaminopyrimidine cation and the sulfate anion.

  • Hydrate Form: The presence of a water molecule in the crystal lattice (1-hydrate) indicates a strong affinity for water. This can influence its solubility in non-aqueous solvents, as the energy required to break the crystal lattice includes the energy to disrupt the interactions with the water of hydration.

Solvent Properties and Their Influence

The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better at dissolving polar solutes. Key solvent parameters to consider include:

  • Polarity and Dielectric Constant: High-polarity solvents are more effective at solvating ions and breaking the ionic bonds of the salt.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, effectively solvating the amine groups. Aprotic polar solvents (e.g., DMF, DMSO) are strong hydrogen bond acceptors.

  • Molecular Size and Shape: Steric hindrance can sometimes limit the ability of a solvent to effectively surround and solvate the solute molecules.

Thermodynamic Modeling of Solubility

Once experimental data is collected, thermodynamic models can be used to correlate the data and, in some cases, predict solubility in other conditions (e.g., mixed solvents or different temperatures).[3][4] Common models include:

  • The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature.[5][6]

  • NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This is a more advanced model that considers molecular segments (hydrophobic, polar, etc.) to predict solubility, making it useful for complex pharmaceutical molecules.[3][7]

These models are invaluable for process optimization and reducing the number of experiments required.[7]

Experimental Design for Solubility Profiling

A systematic approach to experimental design is critical for generating accurate and reproducible data. The following sections detail a robust workflow.

Strategic Solvent Selection

The choice of solvents should be deliberate, covering a range of chemical classes and properties to build a comprehensive profile. An initial screening should include representatives from various categories.

Diagram 1: Solvent Selection Logic A decision-making workflow for selecting an appropriate range of solvents for a comprehensive solubility screen.

Solvent_Selection start Define Study Objective (e.g., Crystallization, Formulation) classification Classify Solvents by Properties start->classification Based on API Properties (Polar, Salt, H-bonding) protic Polar Protic (H-bond donors) e.g., Methanol, Ethanol, Water classification->protic aprotic Polar Aprotic (H-bond acceptors) e.g., DMF, DMSO, Acetonitrile classification->aprotic nonpolar Non-Polar / Low Polarity e.g., Toluene, Heptane, Ethyl Acetate classification->nonpolar final_selection Select Representative Solvents from Each Class for Initial Screen protic->final_selection aprotic->final_selection nonpolar->final_selection

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, Water, IsopropanolCapable of hydrogen bonding and solvating ions; essential for a polar, salt-form API.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHigh dielectric constants and ability to accept hydrogen bonds; often exhibit high solubility for polar compounds.[6][8]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity; useful for understanding the impact of reduced hydrogen bonding capability.[5]
Esters Ethyl AcetateLower polarity; important for understanding solubility in common processing and extraction solvents.[5]
Chlorinated Dichloromethane, ChloroformCan interact via dipole-dipole interactions; solubility here can be informative but use is often limited by toxicity.
Non-Polar Toluene, HeptaneExpected to have very low solubility; serve as important boundary conditions for the solubility profile.
Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of thermodynamic equilibrium.[9][10]

Diagram 2: Isothermal Shake-Flask Solubility Workflow A step-by-step visualization of the protocol for determining equilibrium solubility.

Shake_Flask_Workflow prep 1. Preparation Add excess API to a known volume/mass of solvent in a sealed vial. equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 37°C ± 1°C) for 24-48 hours. prep->equilibrate Ensure sufficient solid for equilibrium separate 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) the suspension to remove undissolved solid. equilibrate->separate Ensure temperature stability analyze 4. Analysis Dilute an aliquot of the clear supernatant and quantify concentration via validated HPLC/UPLC method. separate->analyze Avoid precipitation during sampling calculate 5. Calculation Calculate solubility in mg/mL or mol/L, accounting for dilution factor. analyze->calculate

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of 4,6-Diaminopyrimidine hemisulfate 1-hydrate into a glass vial. "Excess" means enough solid should remain at the end of the experiment to confirm that saturation was achieved.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). The temperature must be controlled tightly (± 1°C) as solubility is temperature-dependent.[11]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results. Alternatively, the samples can be centrifuged at high speed, and an aliquot of the clear supernatant can be carefully removed.

  • Quantification:

    • Immediately dilute the collected supernatant with a suitable mobile phase or solvent to prevent precipitation. The dilution factor must be recorded accurately.

    • Analyze the concentration of the dissolved API in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The method must be validated for specificity, linearity, accuracy, and precision.[12]

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in standard units such as mg/mL, g/L, or molarity.

    • Calculate the mean and standard deviation for the replicate samples.

Data Presentation and Interpretation

The results should be compiled into a clear and concise format to allow for easy comparison across different solvents.

Table 2: Example Solubility Data Presentation for 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate at 25°C

Solvent ClassSolventSolubility (mg/mL) ± SDQualitative Classification
Polar ProticWaterExperimental Valuee.g., Highly Soluble
MethanolExperimental Valuee.g., Soluble
EthanolExperimental Valuee.g., Sparingly Soluble
Polar AproticDMSOExperimental Valuee.g., Freely Soluble
DMFExperimental Valuee.g., Freely Soluble
AcetonitrileExperimental Valuee.g., Slightly Soluble
EthersTHFExperimental Valuee.g., Very Slightly Soluble
EstersEthyl AcetateExperimental Valuee.g., Practically Insoluble
Non-PolarTolueneExperimental Valuee.g., Practically Insoluble

Note: This table is a template. The values and classifications must be determined experimentally.

Interpretation:

  • High Solubility in Polar Solvents (e.g., DMSO, DMF, Water): This would confirm the polar nature of the compound and the importance of hydrogen bonding and high dielectric constant for solvation. The order of solubility in these solvents (e.g., DMF > Methanol) can provide insights into the specific intermolecular interactions at play.[13]

  • Low Solubility in Non-Polar Solvents (e.g., Toluene, Heptane): This is expected and establishes the lower bound of the solubility profile.

  • Intermediate Solubility: The solubility in solvents like ethanol, acetone, or THF provides crucial data for selecting solvent mixtures for crystallization (e.g., a solvent/anti-solvent system).

Conclusion

Determining the solubility profile of 4,6-Diaminopyrimidine hemisulfate 1-hydrate is a foundational step in its development as a pharmaceutical product. While specific data may not be readily available, a systematic investigation using the principles and protocols outlined in this guide will yield a comprehensive and reliable dataset. By strategically selecting a diverse range of organic solvents and employing the robust isothermal shake-flask method, researchers can generate the critical information needed to guide crystallization process design, pre-formulation activities, and ultimately, the successful development of a safe and effective drug product.

References

  • Chen, C.-C., & Song, Y. (2004). Solubility Modeling with a Non-Random Two-Liquid Segment Activity Coefficient Model. Industrial & Engineering Chemistry Research, 43, 8354.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(5), 2092-2099.
  • Baluja, S., & Solanki, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ResearchGate. (2014).
  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.
  • Ascendia Pharma. (n.d.). Improving API Solubility.
  • Hweidi, W. A., et al. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Pharmaceutical Outsourcing. (2015). Trends in Enhancing API Solubility.
  • van der Westhuizen, J., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • ECHEMI. (n.d.).
  • World Health Organization. (2006). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Shirazian, S., et al. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences, 107338.
  • Applied Pharmaceutical Innovation. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Baluja, S., & Solanki, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.
  • Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 585-591.
  • Zhang, Y., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 13(1), 1-13.
  • Kudu, K., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Lund University Publications. (n.d.).
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine 97.
  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.). 4,6(1H,5H)-Pyrimidinedione.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.
  • Baluja, S., et al. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(11-12), 989-994.
  • Sigma-Aldrich. (n.d.). 4,5-Diamino-6-hydroxypyrimidine.

Sources

Exploratory

Spectroscopic Characterization of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate: A Comprehensive Technical Guide

Executive Summary & Structural Grounding 4,6-Diaminopyrimidine hemisulfate 1-hydrate (CAS: 207226-28-6) is an essential pyrimidine derivative utilized extensively in the synthesis of nucleoside phosphoramidates and advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Grounding

4,6-Diaminopyrimidine hemisulfate 1-hydrate (CAS: 207226-28-6) is an essential pyrimidine derivative utilized extensively in the synthesis of nucleoside phosphoramidates and advanced antiviral prodrugs 1. The compound exists as a complex supramolecular salt where two protonated 4,6-diaminopyrimidine (4,6-DAP) cations share a single sulfate (SO₄²⁻) counter-ion, co-crystallized with a water molecule. This specific stoichiometric arrangement (C₄H₆N₄ · 0.5 H₂SO₄ · H₂O) creates a dense, highly polarized hydrogen-bonding network.

Understanding this network is paramount. The protonation of the pyrimidine ring significantly alters the electron density of the aromatic system, shifting its spectroscopic signatures compared to the free base. As a Senior Application Scientist, I approach the characterization of this molecule not as a simple identification task, but as a multimodal validation of its ionic and hydration states.

Interactions DAP1 4,6-DAP (Cation) Sulfate Sulfate (Anion) DAP1->Sulfate N-H···O Ionic H-bond Water Water (Hydrate) DAP1->Water N-H···O H-bond DAP2 4,6-DAP (Cation) DAP2->Sulfate N-H···O Ionic H-bond Water->Sulfate O-H···O H-bond

Caption: Supramolecular hydrogen-bonding network in the hemisulfate monohydrate crystal lattice.

Analytical Workflow & Causality

To definitively characterize this salt, we must employ an orthogonal analytical strategy. No single technique can capture the pyrimidine ring, the sulfate anion, and the hydration state simultaneously without ambiguity.

Workflow cluster_0 Vibrational Analysis cluster_1 Electronic & Magnetic Analysis cluster_2 Computational Validation Start 4,6-DAP Hemisulfate 1-Hydrate Sample Preparation FTIR FT-IR Spectroscopy (ATR Mode) Start->FTIR Raman FT-Raman Spectroscopy (Nd:YAG 1064 nm) Start->Raman NMR Multinuclear NMR (1H, 13C in DMSO-d6) Start->NMR UV UV-Vis Spectroscopy (Aqueous) Start->UV Data Multimodal Data Integration & Structural Elucidation FTIR->Data Raman->Data NMR->Data UV->Data DFT DFT/TD-DFT Modeling (B3LYP/6-311++G**) DFT->Data

Caption: Multimodal spectroscopic workflow for 4,6-DAP hemisulfate 1-hydrate characterization.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is the frontline tool for identifying the functional groups and the sulfate counter-ion 2.

Protocol: Self-Validating Vibrational Analysis
  • FT-IR (ATR Mode): We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets.

    • Causality: Sulfate salts can undergo rapid ion-exchange with the KBr matrix under high pressure, artificially altering the spectrum. ATR preserves the native crystal lattice.

    • Validation Step: Collect a background spectrum of the empty diamond crystal. Ensure the baseline is flat between 4000–400 cm⁻¹ prior to sample application.

  • FT-Raman: Employ a 1064 nm Nd:YAG laser.

    • Causality: Pyrimidine derivatives often contain trace fluorescent impurities that overwhelm the Raman signal if visible lasers (e.g., 532 nm) are used. The 1064 nm excitation strictly avoids electronic transitions, yielding a pure vibrational spectrum.

    • Validation Step: Calibrate the Raman shift using a pure sulfur or cyclohexane standard before measurement.

Data Interpretation

The synergy between IR and Raman is critical here. The sulfate anion (SO₄²⁻) has tetrahedral symmetry ( Td​ ). Its asymmetric stretching mode (ν₃) induces a massive change in dipole moment, resulting in a dominant, broad IR peak around 1110 cm⁻¹. Conversely, its symmetric stretching mode (ν₁) causes no dipole change but a massive change in polarizability, yielding a sharp, intense Raman peak near 982 cm⁻¹ 3.

Table 1: Key Vibrational Assignments

Wavenumber (IR, cm⁻¹)Wavenumber (Raman, cm⁻¹)Functional Group AssignmentDiagnostic Causality
3450–3350 (Broad)-ν(O-H) Hydrate waterBroadening confirms extensive H-bonding.
3200, 31203150ν(N-H) Primary aminesSplitting indicates asymmetric/symmetric modes.
16551640ν(C=N) Pyrimidine ringShifted downfield due to ring protonation.
1110 (Very Strong)1115 (Weak)ν₃(SO₄²⁻) Asymmetric stretchPrimary confirmation of the sulfate anion.
-982 (Strong)ν₁(SO₄²⁻) Symmetric stretchRaman-active only; validates tetrahedral SO₄.
850855 (Very Strong)Ring breathing modeHighly polarizable aromatic system.

Multinuclear NMR Spectroscopy (¹H and ¹³C)

NMR elucidates the electronic environment of the carbon skeleton and the protons.

Protocol: Self-Validating NMR Workflow
  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆.

    • Causality: The highly polar nature of the hemisulfate hydrate renders it insoluble in non-polar solvents like CDCl₃. DMSO-d₆ effectively disrupts the ionic lattice, yielding sharp, resolvable peaks.

  • Referencing: Use Tetramethylsilane (TMS) at 0.00 ppm as an internal standard.

  • Validation Step: Verify the presence of the DMSO residual quintet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C). A broad peak around 3.35 ppm in ¹H NMR will confirm the presence of the hydrate water.

Data Interpretation

Because the pyrimidine ring is protonated, the electron-withdrawing effect propagates through the conjugated system. The C2 proton (sandwiched between two nitrogens) is highly deshielded, appearing significantly downfield.

Table 2: NMR Chemical Shifts (in DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality
¹H8.15Singlet (s)1HC2-HDeshielded by adjacent protonated nitrogen.
¹H5.52Singlet (s)1HC5-HShielded by the +M effect of two -NH₂ groups.
¹H7.00–7.60Broad (br s)4H-NH₂ / -NH⁺Broadened by rapid proton exchange with SO₄/H₂O.
¹H~3.35Broad (br s)2HH₂O (Hydrate)Overlaps with bulk water in DMSO.
¹³C158.5Singlet-C2Electron-deficient carbon between N1 and N3.
¹³C163.2Singlet-C4, C6Directly bonded to the electron-donating amines.
¹³C82.4Singlet-C5Highly shielded β-carbon of the enamine-like system.

UV-Vis Spectroscopy & Electronic Transitions

Protocol

Prepare a 10⁻⁵ M aqueous solution. Use a high-precision double-beam spectrophotometer.

  • Validation Step: Run a baseline correction with pure ultra-pure water in both the reference and sample cuvettes. This ensures that any absorbance observed is strictly due to the analyte's electronic transitions.

Table 3: UV-Vis Electronic Transitions

Wavelength (λ_max, nm)Transition TypeMolar Absorptivity (ε)Causality
~210n → σHighExcitation of amine lone pairs.
~265π → πVery HighPrimary aromatic pyrimidine ring transition.

Computational Validation (DFT)

Experimental data is only as reliable as its theoretical grounding. To validate the empirical assignments, Density Functional Theory (DFT) is employed 4.

  • Methodology: Geometry optimization and frequency calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Causality: The diffuse functions (++) are mandatory here. Because we are modeling an anion (sulfate) and a highly polarized hydrogen-bonding network, standard basis sets will fail to accurately predict the electron density at the periphery of the molecule.

  • Validation: The absence of imaginary frequencies in the computational output validates that the optimized geometry is a true local minimum, confirming the stability of the proposed hemisulfate 1-hydrate structure.

Conclusion

The spectroscopic characterization of 4,6-Diaminopyrimidine hemisulfate 1-hydrate requires a rigorously integrated approach. By combining the dipole-sensitive FT-IR with polarizability-sensitive FT-Raman, we successfully map the pyrimidine ring and the elusive sulfate counter-ion. Multinuclear NMR in DMSO-d₆ confirms the carbon skeleton and the protonation state, while DFT calculations provide the ultimate theoretical validation. This self-validating matrix ensures absolute confidence in the structural integrity of the compound for downstream pharmaceutical and synthetic applications.

References

  • Servaas Michielssens, et al. "Influence of Nucleobase and Anchimeric Assistance of Carboxyl Acid Groups in the Hydrolysis of Amino Acid Nucleoside Phosphoramidates." KU Leuven Lirias, 2011.[Link]

  • ResearchGate. "Quantum chemical insight into Molecular Structure, NBO Analysis of the Hydrogen-Bonded Interactions, Spectroscopic (FT–IR, FT–Raman) of 4,6-diaminopyrimidine derivatives." Spectrochimica Acta Part A, 2021.[Link]

  • MDPI. "Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Salts." International Journal of Molecular Sciences, 2019.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate in Advanced Heterocyclic Synthesis

Executive Summary & Chemical Rationale 4,6-Diaminopyrimidine is an indispensable building block in the synthesis of bioactive heterocycles, particularly in the development of antifolate drugs, antiviral agents, and kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4,6-Diaminopyrimidine is an indispensable building block in the synthesis of bioactive heterocycles, particularly in the development of antifolate drugs, antiviral agents, and kinase inhibitors[1]. While the free base is widely utilized, the hemisulfate monohydrate salt (CAS: 77709-02-5)[2] offers superior advantages in benchtop handling, oxidative stability, and controlled aqueous solubility.

As a Senior Application Scientist, I emphasize that the protonation state of the pyrimidine ring in the hemisulfate salt fundamentally modulates its reactivity. The C5 position of the pyrimidine ring is highly nucleophilic due to the synergistic electron-donating effects (resonance and inductive) of the two adjacent amino groups at C4 and C6. This unique electronic topology makes the C5 carbon highly susceptible to electrophilic aromatic substitution, such as iodination or nitrosation—gateway reactions that unlock the synthesis of complex fused bicyclic systems like purines and pyrido[2,3-d]pyrimidines[3][4].

Mechanistic Pathways & Synthetic Workflows

The true utility of 4,6-diaminopyrimidine hemisulfate 1-hydrate lies in its divergent synthetic potential. By carefully selecting the electrophile and reaction conditions, researchers can direct the pyrimidine core toward entirely different classes of therapeutic scaffolds.

G Start 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate Base Base Neutralization (K2CO3 / H2O) Start->Base Iodination Electrophilic 5-Iodination (I2, 45°C) Base->Iodination Nitrosation 5-Nitrosation (NaNO2, H+) Base->Nitrosation Int1 5-Iodo-4,6-diaminopyrimidine Iodination->Int1 Int2 5-Nitroso-4,6-diaminopyrimidine Nitrosation->Int2 Suzuki Suzuki Coupling (Vinylboronic acid, Pd) Int1->Suzuki Reduction Reduction (Fe / H+ or H2/Pd) Int2->Reduction Int3 5-Vinyl-4,6-diaminopyrimidine Suzuki->Int3 Int4 4,5,6-Triaminopyrimidine Reduction->Int4 AzaCope Aza-Cope Rearrangement (Benzaldehyde, 170°C) Int3->AzaCope Cyclization Cyclization (Formic Acid, Δ) Int4->Cyclization Prod1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) AzaCope->Prod1 Prod2 Purine Derivatives (Nucleoside Analogs) Cyclization->Prod2

Divergent synthetic workflows for purine and pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols & Causality Insights

Protocol A: Regioselective 5-Iodination for Pyrido[2,3-d]pyrimidine Precursors

Pyrido[2,3-d]pyrimidines are potent non-nucleoside adenosine kinase inhibitors[3]. The critical first step is the regioselective iodination of the pyrimidine core.

Causality Insight: The use of the hemisulfate salt necessitates in situ neutralization with a mild base (K₂CO₃) to liberate the free amine, maximizing the nucleophilicity of the C5 carbon. A biphasic-like solvent system of Water/DMF is deliberately chosen: water dissolves the hemisulfate salt and K₂CO₃, while DMF solubilizes the non-polar iodine and the resulting iodinated organic intermediate, preventing premature precipitation and ensuring complete conversion[3].

Self-Validating Step-by-Step Methodology:

  • Neutralization: Suspend 4,6-Diaminopyrimidine hemisulfate monohydrate (1.0 equiv, 147.5 mmol) and K₂CO₃ (1.5 equiv, 221.3 mmol) in 400 mL of deionized water. Validation: Mild effervescence (CO₂ evolution) confirms the neutralization of the sulfate counterion.

  • Electrophile Addition: Add Iodine (1.1 equiv, 162.3 mmol) followed by 100 mL of DMF. The solution will turn a deep, opaque brown.

  • Thermal Activation: Heat the mixture at 45 °C for 23 hours. Causality: 45 °C provides the exact activation energy required for electrophilic aromatic substitution at the sterically hindered C5 position without triggering oxidative degradation of the amino groups.

  • Quenching (Critical Validation): Cool the reaction to room temperature. Slowly add 15 mL of a 2 M Na₂S₂O₃ (Sodium thiosulfate) solution. Validation: The solution must transition rapidly from dark brown to clear/pale yellow. This visual cue confirms the complete reduction of unreacted I₂ to I⁻, ensuring a high-purity product without the need for complex chromatography[3].

  • Isolation: Filter the resulting white solid, wash with cold water (3 × 20 mL), and dry under high vacuum. (Expected Yield: ~90%).

Protocol B: The Traube Purine Synthesis (Nitrosation Step)

The Traube synthesis is a classical, highly reliable method for constructing purine derivatives, which are essential building blocks in nucleic acid research[4].

Causality Insight: Nitrosation at the C5 position is achieved using sodium nitrite under acidic conditions. The hemisulfate salt is highly advantageous here because the acidic medium required for the generation of the reactive nitrosonium ion (NO⁺) is already partially provided and buffered by the sulfate counterion[4].

Self-Validating Step-by-Step Methodology:

  • Dissolution: Dissolve the hemisulfate salt (1.0 equiv) in a 10% aqueous acetic acid solution.

  • Thermal Control: Chill the solution to 0–5 °C using an ice-water bath. Causality: Nitrosation is highly exothermic. Maintaining near-freezing temperatures prevents the thermal decomposition of the transient NO⁺ ion and suppresses the formation of diazonium byproducts.

  • Nitrosation: Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise over 30 minutes. Validation: A distinct color change to deep pink/red indicates the successful formation of the 5-nitroso-4,6-diaminopyrimidine intermediate.

  • Isolation: Stir for an additional 1 hour at 0 °C. Filter the brightly colored precipitate, wash with cold water, and proceed immediately to the reduction step (using Fe/H⁺ or H₂/Pd) to form the 4,5,6-triaminopyrimidine precursor[4].

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the optimized reaction parameters and expected outcomes for the C5-functionalization of 4,6-diaminopyrimidine hemisulfate 1-hydrate.

TransformationKey ReagentsSolvent SystemTemp / TimeExpected YieldSelf-Validating Visual Indicator
5-Iodination I₂, K₂CO₃, Na₂S₂O₃ (quench)H₂O / DMF (4:1)45 °C / 23 h85 – 90%Brown solution turns clear/pale yellow upon Na₂S₂O₃ quench.
5-Nitrosation NaNO₂, Acetic AcidH₂O / AcOH0–5 °C / 1.5 h75 – 82%Solution transitions to a deep pink/red precipitate.
Suzuki Coupling (Downstream)Vinylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane / H₂O80 °C / 12 h45 – 86%Consumption of the starting material via TLC (UV active).
Aza-Cope Cyclization (Downstream)Benzaldehyde, 4Å MSDiphenyl ether170 °C / 4 h60 – 70%Formation of a highly fluorescent pyrido[2,3-d]pyrimidine spot.

References

  • Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Traube Purine Synthesis Overview. Chemical Compounds | Chemistry - Scribd. URL:[Link]

  • Table of Contents: 4,6-Diaminopyrimidine hemisulfate monohydrate. Georganics. URL: [Link]

Sources

Application

Application Note: Synthesis of Advanced Pyrimidine Derivatives from 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating experimental workflows for pyrimidine derivatization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating experimental workflows for pyrimidine derivatization.

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors, antiplatelet agents, and antiviral compounds[1][2][3]. While many synthetic routes rely on the stepwise amination of 4,6-dichloropyrimidines[4], utilizing 4,6-diaminopyrimidine hemisulfate 1-hydrate as a starting material offers a highly efficient, convergent alternative[5][6].

Scaffold Advantages & Reactivity:

  • Stability: The hemisulfate monohydrate salt form provides superior oxidative stability and shelf-life compared to the free base, making it an ideal bench-stable precursor[7].

  • Regioselective Electrophilic Activation: The two strongly electron-donating amino groups at the C4 and C6 positions highly enrich the electron density at the C5 position. This allows for mild, regioselective electrophilic aromatic substitution (e.g., iodination) without the need for harsh acidic conditions[5].

  • Versatility for Annulation: The resulting 5-substituted-4,6-diaminopyrimidines possess adjacent reactive centers (the C5 substituent and the C4/C6 amines), perfectly positioning the molecule for transition-metal cross-coupling followed by thermal cyclization to form fused bicyclic systems, such as pyrido[2,3-d]pyrimidines (potent adenosine kinase inhibitors)[5].

Workflow A 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate B C5-Iodination (I2, K2CO3) A->B C 5-Iodo-4,6- diaminopyrimidine B->C 45 °C, 23h D Suzuki Coupling (Pd(PPh3)4) C->D E 5-Vinyl-4,6- diaminopyrimidine D->E 80 °C, 12h F Aza-Cope Cyclization (Ar-CHO) E->F G Pyrido[2,3-d]pyrimidine Derivatives F->G 170 °C, 4h

Fig 1: Synthetic workflow from 4,6-diaminopyrimidine hemisulfate to pyrido[2,3-d]pyrimidines.

Experimental Protocols & Workflows

The following protocols describe a self-validating, three-step synthetic pipeline to generate complex fused pyrimidines. Every step includes in-process controls to ensure high-fidelity execution.

Protocol A: Regioselective C5-Iodination

Objective: Synthesize 5-Iodo-4,6-diaminopyrimidine.

Mechanistic Causality: The hemisulfate salt must first be neutralized to release the reactive free base. Potassium carbonate ( K2​CO3​ ) is selected because it serves a dual purpose: it neutralizes the sulfate and acts as an acid scavenger for the hydroiodic acid ( HI ) generated during the iodination. The use of a H2​O /DMF solvent system ensures the solubility of both the inorganic salts and the organic substrate[5].

Step-by-Step Methodology:

  • Neutralization: Suspend 4,6-diaminopyrimidine hemisulfate monohydrate (26.13 g, 147.5 mmol) and K2​CO3​ (30.58 g, 221.3 mmol) in distilled water (400 mL). Stir at room temperature for 15 minutes to allow for complete salt dissociation.

  • Electrophilic Attack: Add iodine (41.19 g, 162.3 mmol) followed by DMF (100 mL). The DMF acts as a co-solvent to solubilize the iodine and the forming product.

  • Heating: Heat the dark solution at 45 °C for 23 hours under a nitrogen atmosphere.

  • In-Process Quenching (Self-Validation): Cool the reaction to room temperature. Slowly add a 2 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , ~15 mL). Causality: Na2​S2​O3​ reduces unreacted elemental iodine ( I2​ ) to water-soluble iodide ( I− ). Validation: The reaction is complete and successfully quenched when the dark brown solution abruptly turns clear/pale yellow.

  • Isolation: Filter the resulting white precipitate, wash extensively with water ( 3×20 mL) to remove inorganic salts, and dry under high vacuum. (Yield: ~90%).

Mechanism SM 1. Salt Neutralization K2CO3 neutralizes hemisulfate Releases free diamino base EAS 2. Electrophilic Attack Amino groups activate C5 I2 attacks forming C-I bond SM->EAS H2O/DMF, 45 °C Quench 3. Iodine Quenching Na2S2O3 reduces excess I2 Generates water-soluble NaI EAS->Quench Na2S2O3 addition Product 4. Product Isolation Precipitation in aqueous media High-purity solid recovery Quench->Product Filtration

Fig 2: Mechanistic sequence and in-process controls for the regioselective C5-iodination.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce a vinyl or aryl substituent at the C5 position.

Mechanistic Causality: The newly formed C-I bond is highly susceptible to oxidative addition by Pd(0) . A biphasic dioxane/water system is utilized: dioxane dissolves the organic substrates and the Pd(PPh3​)4​ catalyst, while the aqueous Na2​CO3​ activates the boronic acid (forming the reactive boronate complex) and neutralizes the acid byproduct. A 5-fold excess of boronic acid is used to compensate for competitive protodeboronation at 80 °C[5].

Step-by-Step Methodology:

  • Setup: To a solution of 5-iodo-4,6-diaminopyrimidine (1 mmol) in 50 mL of 1,4-dioxane, add the substituted boronic acid (5 mmol).

  • Catalyst & Base: Add 5 mol% of Pd(PPh3​)4​ and 10 mL of 1 M aqueous Na2​CO3​ . Degas the mixture by bubbling argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture at 80 °C for 12 hours. Monitor via TLC (5% MeOH in CH2​Cl2​ ).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude mixture via silica gel column chromatography (eluent: 5% MeOH/ CH2​Cl2​ ) to isolate the 5-substituted-4,6-diaminopyrimidine.

Protocol C: Thermal Aza-Cope Rearrangement (Cyclization)

Objective: Form the pyrido[2,3-d]pyrimidine bicyclic core.

Mechanistic Causality: Fusing a pyridine ring to the pyrimidine core requires the condensation of the C4/C6 amino group with an aldehyde to form a Schiff base, followed by a thermal 6π-electrocyclic Aza-Cope rearrangement. Diphenyl ether is chosen as the solvent strictly for its exceptionally high boiling point (258 °C), allowing the reaction to safely reach the required 170 °C activation energy barrier without pressurized vessels. 4 Å molecular sieves are mandatory to sequester the water byproduct, driving the initial imine condensation to completion[5].

Step-by-Step Methodology:

  • Suspension: Suspend 4,6-diamino-5-(2-phenylethenyl)pyrimidine (150 mg) in 10 mL of diphenyl ether.

  • Reagents: Add 1.2 equivalents of the target benzaldehyde derivative and 1.5 g of activated 4 Å molecular sieves.

  • Thermal Cyclization: Heat the suspension to 170 °C for 4 hours.

  • Chromatographic Isolation: Cool to room temperature. Load the entire crude mixture directly onto a silica gel column.

  • Self-Validation (Solvent Removal): Flush the column extensively with pure hexane. Causality: Diphenyl ether is highly non-polar and non-volatile; hexane completely elutes the solvent while the highly polar product remains at the baseline. Once the UV-active solvent front is removed, switch the eluent to 5% MeOH/ CH2​Cl2​ to elute the pure pyrido[2,3-d]pyrimidine product.

Quantitative Data & Reaction Parameters

The following table summarizes the critical reaction parameters, stoichiometric ratios, and expected yields for the three-step synthesis, providing a quick-reference guide for scale-up operations.

Reaction StepSubstrateReagents & CatalystSolvent SystemTemp / TimeTypical YieldKey In-Process Control
1. C5-Iodination 4,6-Diaminopyrimidine hemisulfate 1-hydrate I2​ (1.1 eq), K2​CO3​ (1.5 eq) H2​O / DMF (4:1)45 °C / 23 h~90%Abrupt color change to clear upon Na2​S2​O3​ quench
2. Suzuki Coupling 5-Iodo-4,6-diaminopyrimidine R-B(OH)2​ (5.0 eq), 5% Pd(PPh3​)4​ , 1M Na2​CO3​ Dioxane / H2​O (5:1)80 °C / 12 h45–86%Complete consumption of starting material via TLC
3. Cyclization 5-Vinyl-4,6-diaminopyrimidine Ar-CHO (1.2 eq), 4Å Mol. SievesDiphenyl ether170 °C / 4 h~85%Hexane flush required to remove high-boiling solvent

References

  • Lee, C.-H., Jiang, M., Stewart, A., et al. "Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor." Journal of Medicinal Chemistry, 2001, 44(13), 2119-2124. URL: [Link]

  • Asadipour, A., et al. "Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives." Iranian Journal of Pharmaceutical Research, 2015, 14(4), 1085-1092. URL: [Link]

  • Vlasova, A., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, 2021, 26(7), 1910. URL: [Link]

  • Georganics Ltd. "4,6-Diaminopyrimidine hemisulfate monohydrate, 98%." Georganics Product Catalog, 2021. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

handling moisture sensitivity of 4,6-Diaminopyrimidine hemisulfate 1-hydrate

Technical Support Center: Handling Moisture Sensitivity of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4,6-Diaminopyrimidine hemisulfate 1-hydrate (CAS: 77709-02-5 / 207226-28-6). As a critical intermediate in the synthesis of antifolate drugs, agrochemicals, and novel elastomers, maintaining the precise hydration state of this reagent is paramount for synthetic reproducibility.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to manage the moisture sensitivity of this compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is 4,6-Diaminopyrimidine hemisulfate 1-hydrate highly sensitive to moisture, and how does it impact my synthesis? A: The compound is a crystalline hydrate containing exactly one water molecule per hemisulfate salt unit (Theoretical MW: ~177.18 g/mol ). When exposed to ambient humidity, the sulfate counterions and the primary amine groups readily form hydrogen bonds with excess atmospheric water, leading to deliquescence. Causality: This moisture absorption directly alters the stoichiometric mass. If you weigh 100 mg of a moisture-compromised reagent, you are introducing significantly fewer active pyrimidine moles than calculated. Furthermore, excess unbound water will aggressively quench sensitive electrophiles (e.g., POCl3​ , sulfonyl chlorides, or organometallics) used in downstream cross-coupling or amidation reactions, leading to reaction failure or high impurity profiles.

Q2: How can I visually or analytically detect if my batch has absorbed excess moisture? A: Visually, the normally free-flowing white-to-light-yellow crystalline powder will begin to clump or adhere to the walls of the glass container. Analytically, Volumetric Karl Fischer (KF) titration is the gold standard [1]. The theoretical water content for the intact monohydrate form is approximately 10.16% w/w . A KF reading >10.5% indicates significant surface moisture ingress, while a reading <9.5% indicates efflorescence (loss of structural lattice water).

Q3: What is the optimal storage and handling protocol to prevent moisture degradation? A: To prevent the crystal lattice from acting as a moisture sink, the reagent must be stored in a tightly sealed, light-resistant glass container at room temperature (15–25°C) within a desiccator [2]. Handling and weighing should ideally be performed in a glovebox under an inert Argon or Nitrogen atmosphere, especially when the subsequent reaction step is strictly anhydrous.

Q4: Can I dry a compromised batch without destroying the hemisulfate 1-hydrate structure? A: Yes, but aggressive thermal drying must be avoided. Heating the compound above 80–100°C will strip the structural monohydrate, converting it to an anhydrous form and unpredictably altering its solubility profile in organic solvents. Controlled vacuum drying at mild temperatures (40°C) is required to selectively remove unbound surface moisture while preserving the bound lattice water [3].

Part 2: Quantitative Data & Thresholds

Table 1: Moisture Thresholds and Synthetic Impact

Water Content (% w/w)State of ReagentImpact on StoichiometryRecommended Action
< 9.5% Over-dried (Effloresced)Higher active API mol% than calculated.Recalculate stoichiometry based on actual assay.
10.1% - 10.3% Optimal (Monohydrate) Accurate. Proceed with synthesis.
10.5% - 12.0% Mildly CompromisedLower active API mol%; minor quenching.Apply controlled vacuum drying protocol.
> 12.0% Severely Compromised (Wet)Severe stoichiometric imbalance; high quenching.Discard or heavily dry and re-assay.

Table 2: Comparison of Drying Methods

Drying MethodTemperaturePressureResult on 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate
Vacuum Oven (Mild)40°C10 mbarOptimal: Removes surface water, retains monohydrate.
Vacuum Oven (Harsh)105°C10 mbarDestructive: Strips lattice water, yields anhydrous form.
Desiccator (Silica)25°CAmbientIneffective: Too slow to rescue a severely clumped batch.

Part 3: Mechanistic & Workflow Visualizations

MoistureImpact Moisture Excess Atmospheric Moisture (H2O > 10.5% w/w) Lattice Crystal Lattice Swelling (Deliquescence & Clumping) Moisture->Lattice Quenching Reagent Quenching (e.g., POCl3, Electrophiles) Moisture->Quenching Stoichiometry Stoichiometric Imbalance (Lower active API mol%) Lattice->Stoichiometry Yield Reduced Synthetic Yield & Impurity Formation Stoichiometry->Yield Quenching->Yield

Caption: Mechanistic pathway showing how excess moisture leads to reduced synthetic yield.

HandlingWorkflow Start Inspect 4,6-Diaminopyrimidine hemisulfate 1-hydrate KF Karl Fischer Titration (Target: ~10.16% H2O) Start->KF Decision Is H2O > 10.5%? KF->Decision Dry Controlled Vacuum Drying (40°C, 10 mbar, 12h) Decision->Dry Yes (Compromised) Use Proceed to Synthesis (Inert Atmosphere) Decision->Use No (Optimal) Dry->KF Re-verify Moisture

Caption: Troubleshooting workflow for the inspection, testing, and recovery of the reagent.

Part 4: Experimental Protocols

Protocol 1: Volumetric Karl Fischer (KF) Titration for Moisture Determination

This protocol is a self-validating system; because the expected water content is ~10%, volumetric KF is prioritized over coulometric KF to prevent detector saturation[4].

  • System Calibration: Calibrate the volumetric KF titrator using a certified water standard (e.g., sodium tartrate dihydrate, which has a stable water content of 15.66%).

  • Solvent Preparation: Add 30 mL of anhydrous methanol to the titration vessel. Pre-titrate the solvent with KF reagent until a stable, low drift rate is achieved (indicating all background moisture is neutralized).

  • Sample Introduction: Rapidly weigh exactly 100 mg of 4,6-Diaminopyrimidine hemisulfate 1-hydrate. Transfer it immediately into the titration vessel to minimize atmospheric exposure.

  • Dissolution: Stir for 60–90 seconds to ensure complete dissolution. Note: If solubility is sluggish, a 1:1 mixture of methanol and formamide can be used as the working solvent.

  • Titration: Titrate with the KF reagent to the electrometric endpoint.

  • Validation: Calculate the % w/w water. If the value falls between 10.1% and 10.3%, the reagent is validated for immediate synthetic use.

Protocol 2: Controlled Recovery Drying of Compromised Reagent

This protocol utilizes thermodynamic causality: applying a deep vacuum lowers the boiling point of unbound surface water, allowing it to evaporate at 40°C without providing enough thermal energy to break the hydrogen bonds of the structural monohydrate [3].

  • Preparation: Transfer the clumped, moisture-compromised powder into a wide glass Petri dish. Spread it into a thin, even layer to maximize the surface area-to-volume ratio.

  • Vacuum Application: Place the dish in a vacuum oven. Set the temperature strictly to 40°C . Apply a vacuum of approximately 10 to 20 mbar .

  • Drying Phase: Leave the sample under vacuum for 12 hours. Do not agitate the powder during this phase to prevent fine particulate loss into the vacuum line.

  • Inert Backfilling: Purge and backfill the vacuum oven with dry Argon or Nitrogen gas before opening the door.

  • Storage Transfer: Quickly transfer the dried, free-flowing powder into an amber glass bottle. Flush the headspace of the bottle with Argon, seal tightly with Parafilm, and store in a desiccator.

  • Re-verification (Crucial): Perform Protocol 1 (KF Titration) on a small aliquot to verify the moisture content has returned to the ~10.16% baseline.

References

  • Karl Fischer Titration Guide for Water (Moisture) Determination Mettler Toledo URL:[Link]

  • Karl Fischer Titration – Moisture Analysis (Volumetric vs. Coulometric) SG Systems Global URL:[Link]

Reference Data & Comparative Studies

Validation

comparing biological activity of pyrimidine derivatives to 4,6-Diaminopyrimidine hemisulfate 1-hydrate

Title: Comparative Biological Activity: Pyrimidine Derivatives vs. 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate Executive Summary & Rationale As a Senior Application Scientist, I frequently consult with drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity: Pyrimidine Derivatives vs. 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

Executive Summary & Rationale

As a Senior Application Scientist, I frequently consult with drug development professionals on the selection of heterocyclic scaffolds. A common point of confusion is whether basic building blocks possess sufficient intrinsic biological activity for direct therapeutic application. 4,6-Diaminopyrimidine hemisulfate 1-hydrate is a highly stable, water-soluble salt that serves as a critical synthetic precursor. However, its direct biological activity is generally negligible due to a lack of target-specific binding motifs.

By strategically introducing substituents (e.g., at the 2- or 5-positions) or fusing rings (e.g., forming pyrido[2,3-d]pyrimidines), we drastically alter the molecule's physicochemical properties. This derivatization transforms an inert building block into highly potent derivatives capable of targeted interactions with Adenosine Kinase (AK), Dihydrofolate Reductase (DHFR), and platelet aggregation pathways[1]. This guide objectively compares the baseline performance of the precursor against its advanced derivatives and provides the validated experimental workflows used to evaluate them.

Mechanistic Causality: Why Derivatize?

The unsubstituted 4,6-diaminopyrimidine core provides essential hydrogen bond donors and acceptors. However, biological targets—such as the ATP-binding pocket of kinases or the active site of DHFR—require extensive hydrophobic interactions and precise steric complementarity to achieve high-affinity binding.

The Causality of Modification: Using the hemisulfate salt as a starting material, halogenation (e.g., iodination at the 5-position) or alkylation introduces lipophilic bulk. This lipophilicity is thermodynamically critical; it displaces ordered water molecules in the target enzyme's active site, driving the entropy of binding. For example, converting the basic 4,6-diaminopyrimidine scaffold into a 6-phenyl-pyrido[2,3-d]pyrimidine analogue enhances Adenosine Kinase (AK) inhibition by over 15-fold. The added phenyl ring perfectly overlaps with the lipophilic binding pocket normally occupied by the ribose moiety of natural nucleosides[1].

G A 4,6-Diaminopyrimidine (Precursor Core) B Derivatization (Halogenation/Alkylation) A->B Synthetic Modification C Substituted Pyrimidine (Enhanced Lipophilicity) B->C Structural Evolution D Target Kinase/DHFR (Hydrophobic Pocket) C->D Lock & Key Interaction E High-Affinity Binding (Potent Bioactivity) D->E Pathway Inhibition

Logic flow of pyrimidine derivatization enhancing target-specific biological activity.

Quantitative Performance Comparison

To objectively evaluate performance, we compare the baseline precursor against its advanced derivatives across two distinct biological assays: Adenosine Kinase (AK) inhibition[1] and Antiplatelet Aggregation[2].

Compound ClassSpecific CompoundTarget / AssayIC50 ValueFold Improvement vs. Baseline
Precursor Salt 4,6-Diaminopyrimidine hemisulfateAdenosine Kinase (AK)>100,000 nMN/A (Baseline)
Fused Derivative Pyrido[2,3-d]pyrimidine (Cmpd 5)Adenosine Kinase (AK)380 nM>260x
Optimized Fused 6-phenyl-pyrido[2,3-d]pyrimidine (Cmpd 11)Adenosine Kinase (AK)25 nM>4,000x
Precursor Salt 4,6-Diaminopyrimidine hemisulfateArachidonic Acid-Induced AggregationInactiveN/A (Baseline)
2-Substituted 2-Substituted-4,6-diaminopyrimidine (II16)Arachidonic Acid-Induced Aggregation80 µMSignificant Activity

Data synthesized from authoritative in vitro medicinal chemistry evaluations. The precursor salt demonstrates no meaningful target engagement until functionalized.

Experimental Protocols & Self-Validating Workflows

To ensure scientific trustworthiness, the following protocols describe the transformation of the hemisulfate salt into a bioactive derivative and its subsequent biological validation. These methodologies are designed as self-validating systems to prevent false positives.

Protocol A: Synthesis of 5-Iodo-4,6-diaminopyrimidine (Bioactive Precursor)

Rationale: Iodination at the 5-position is the critical first step to enable Suzuki coupling for further derivatization into potent kinase inhibitors.

  • Reagent Preparation : Suspend 147.5 mmol of 4,6-Diaminopyrimidine hemisulfate 1-hydrate and 221.3 mmol of K₂CO₃ in 400 mL of deionized water.

    • Causality & Self-Validation: The use of the hemisulfate salt strictly requires a strong base (K₂CO₃) to liberate the free pyrimidine base and neutralize the HI generated during halogenation. Effervescence (CO₂ release) visually confirms the neutralization of the sulfate counter-ion.

  • Halogenation : Add 162.3 mmol of Iodine (I₂) and 100 mL of DMF. Heat the mixture to 45 °C for 23 hours under continuous stirring.

  • Quenching & Precipitation : Cool to room temperature. Add 15 mL of a 2 M Na₂S₂O₃ solution.

    • Self-Validation: The solution will immediately transition from dark brown to clear. This colorimetric shift is a self-validating indicator confirming the complete reduction of unreacted, oxidative iodine, preventing downstream assay interference.

  • Isolation : Filter the resulting white solid, wash with water (3 × 20 mL), and dry under high vacuum to yield 5-iodo-4,6-diaminopyrimidine (approx. 90% yield).

Protocol B: In Vitro Adenosine Kinase Inhibition Assay
  • Enzyme Preparation : Incubate recombinant human Adenosine Kinase with the synthesized pyrimidine derivatives (serial dilutions from 1 nM to 100 µM) in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM KCl, and 1.5 mM MgCl₂.

  • Substrate Addition : Initiate the reaction by adding 1 µM [³H]-adenosine and 1 mM ATP.

  • Incubation & Termination : Incubate for 30 minutes at 37 °C. Terminate the reaction by spotting the mixture onto DEAE-cellulose filter discs.

  • Quantification : Wash the discs with 1 mM ammonium formate to remove unphosphorylated [³H]-adenosine. Measure the bound[³H]-AMP using liquid scintillation counting. Calculate the IC50 using non-linear regression.

Workflow cluster_0 Chemical Synthesis cluster_1 Biological Validation N1 4,6-Diaminopyrimidine Hemisulfate 1-hydrate N2 Base Liberation (K2CO3) & Iodination (I2/DMF) N1->N2 N3 Na2S2O3 Quench (Visual Clear Indicator) N2->N3 N4 5-Iodo-4,6-diaminopyrimidine (Isolated Intermediate) N3->N4 N5 Incubate with AK Enzyme & [3H]-Adenosine N4->N5 Compound Screening N6 DEAE-Cellulose Filtration (Isolate [3H]-AMP) N5->N6 N7 Scintillation Counting (IC50 Calculation) N6->N7

Step-by-step workflow from precursor synthesis to radiometric kinase inhibition assay.

Conclusion

While 4,6-Diaminopyrimidine hemisulfate 1-hydrate is an indispensable, highly stable raw material, its true value lies in its capacity to be chemically sculpted. By utilizing rational drug design to append specific functional groups, researchers can transform this biologically inert precursor into highly potent, target-specific therapeutic agents that exhibit nanomolar efficacy in complex biological systems.

References

  • Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives Source: Iranian Journal of Pharmaceutical Research (via PMC/NIH) URL:[Link]

Sources

Comparative

FTIR Reference Spectrum Comparison Guide: 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of FTIR spectral characteristics, sampling methodologies, and structural analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of FTIR spectral characteristics, sampling methodologies, and structural analogs for 4,6-Diaminopyrimidine hemisulfate 1-hydrate.

Introduction & Chemical Context

4,6-Diaminopyrimidine hemisulfate 1-hydrate ( C4​H6​N4​⋅0.5H2​SO4​⋅H2​O ) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and biologically active macromolecules. Accurate structural verification of this compound is paramount, as the presence of the hemisulfate salt and the water of crystallization significantly alters its physicochemical properties compared to the free base.

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective technique for this verification, as it measures the covalent bonding pairs and functional groups by analyzing how different molecular compounds absorb infrared light [6]. This guide objectively compares the spectral fingerprints of this compound against its analogs and evaluates the efficacy of different FTIR sampling techniques (ATR vs. Transmission).

Spectral Fingerprint: Mechanistic Peak Assignments

To establish a baseline for comparison, we must first deconstruct the self-validating spectral fingerprint of 4,6-Diaminopyrimidine hemisulfate 1-hydrate. The spectrum is a composite of four distinct structural domains: the pyrimidine ring, the primary amines, the sulfate counterion, and the hydrate.

  • Primary Amines ( −NH2​ ): The N-H stretching vibrations typically appear as a doublet in the 3300–3400 cm⁻¹ region [4].

  • Pyrimidine Ring: Ring stretching modes (complex combinations of C–N, C=N, C–C, and C=C bonds) are highly diagnostic, consistently appearing at approximately 1650, 1450, and 1240 cm⁻¹ [2].

  • Hemisulfate ( SO42−​ ): The inorganic sulfate ion exhibits a very strong, broad ν3​ asymmetric stretching band centered around 1133 cm⁻¹, alongside a symmetric stretch near 984 cm⁻¹ [3].

  • Water of Crystallization: The hydrate contributes a broad O-H stretching band between 3500–3300 cm⁻¹, which often overlaps with the N-H amine stretches, broadening the high-frequency region of the spectrum.

G Molecule 4,6-Diaminopyrimidine hemisulfate 1-hydrate Amine Primary Amines (-NH₂) Molecule->Amine Ring Pyrimidine Ring Molecule->Ring Sulfate Hemisulfate (SO₄²⁻) Molecule->Sulfate Hydrate Water of Crystallization Molecule->Hydrate Peak1 N-H Stretch 3400-3200 cm⁻¹ Amine->Peak1 Peak2 C=N / C=C Stretch 1650-1450 cm⁻¹ Ring->Peak2 Peak3 S=O Asym. Stretch ~1133 cm⁻¹ Sulfate->Peak3 Peak4 Broad O-H Stretch ~3500-3300 cm⁻¹ Hydrate->Peak4

Caption: Structural components and their corresponding fundamental FTIR vibrational frequencies.

Comparative Analysis: Hemisulfate 1-Hydrate vs. Free Base

When sourcing raw materials, distinguishing between the hemisulfate hydrate and the anhydrous free base is a common analytical challenge. The table below objectively compares the expected FTIR performance of both forms.

Causality of Spectral Shifts: Protonation of the pyrimidine ring nitrogens by sulfuric acid alters the electron density across the heterocyclic ring. This shifts the C=N stretching frequencies slightly higher. Furthermore, the massive dipole moment change associated with the SO42−​ group introduces a dominant peak at ~1133 cm⁻¹ that is entirely absent in the free base [3].

Functional Group / Mode4,6-Diaminopyrimidine (Free Base)4,6-Diaminopyrimidine Hemisulfate 1-HydrateDiagnostic Difference
O-H Stretch (Hydrate) AbsentBroad band ~3500–3300 cm⁻¹Hydrate form exhibits significant broadening in the high-wavenumber region.
N-H Stretch (Amines) Sharp doublet ~3350, 3250 cm⁻¹Overlaps with O-H stretchPeaks are less resolved in the hydrate salt.
C=N Ring Stretch ~1600 cm⁻¹~1620–1650 cm⁻¹Protonation shifts the ring stretching to higher energy [2].
Sulfate ν3​ Stretch AbsentStrong, broad ~1133 cm⁻¹Primary identifier for the hemisulfate salt [3].

Comparative Analysis: FTIR Sampling Techniques (ATR vs. KBr Pellet)

The choice of sampling technique directly impacts the fidelity of the spectrum, especially for hydrated salts.

  • Attenuated Total Reflectance (ATR-FTIR): Utilizes an evanescent wave penetrating the sample. It is rapid and non-destructive. However, depth of penetration is wavelength-dependent, meaning peaks at lower wavenumbers (like the 984 cm⁻¹ sulfate symmetric stretch) will appear artificially more intense than high-wavenumber peaks (like the N-H stretch) [5].

  • Transmission (KBr Pellet): The sample is ground with IR-transparent Potassium Bromide. This method provides superior resolution for the overlapping O-H and N-H bands and prevents the anomalous dispersion sometimes seen in ATR. However, excessive grinding can induce localized heating, potentially driving off the water of crystallization (dehydration).

G Start Sample: 4,6-Diaminopyrimidine hemisulfate 1-hydrate Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Diamond/ZnSe) (Rapid, Non-destructive) Decision->ATR Fast Verification KBr KBr Pellet (Transmission) (High Resolution, Linear Absorbance) Decision->KBr Reference Library Matching ResultATR Best for: Routine QC Caution: Relative peak intensities skewed ATR->ResultATR ResultKBr Best for: Rigorous Structural ID Caution: Grinding may cause dehydration KBr->ResultKBr

Caption: Workflow for selecting FTIR sampling techniques for hydrate salts.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. Every step includes a mechanistic justification to guarantee scientific integrity.

Protocol A: KBr Pellet Preparation (Transmission)

Best for generating library-quality reference spectra [1].

  • Background Collection: Collect a background spectrum of the empty sample compartment (air) using 32 scans at 4 cm⁻¹ resolution. Reasoning: Removes atmospheric CO2​ and water vapor interference.

  • Sample Dilution: Weigh approximately 1–2 mg of 4,6-Diaminopyrimidine hemisulfate 1-hydrate and 100 mg of spectroscopic-grade, oven-dried KBr.

  • Gentle Trituration: Mix the powders in an agate mortar. Crucial Step: Grind gently for no more than 30 seconds. Reasoning: Vigorous grinding generates friction-induced heat, which can dehydrate the 1-hydrate into the anhydrous form, altering the spectrum.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply 8–10 tons of pressure under a vacuum for 2 minutes. Reasoning: Vacuum removes trapped air, preventing light scattering and ensuring a transparent pellet.

  • Measurement: Place the pellet in the beam path and collect the spectrum (4000–400 cm⁻¹).

Protocol B: ATR-FTIR Measurement

Best for rapid, routine quality control [5].

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.

  • Background Collection: Collect a background spectrum of the clean crystal. Reasoning: Validates that no cross-contamination exists from previous samples.

  • Sample Application: Place ~5 mg of the raw powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact pressure. Reasoning: The evanescent wave only penetrates 0.5 to 2 micrometers into the sample; intimate contact is required for a high signal-to-noise ratio [5].

  • Measurement & Correction: Collect the spectrum. Apply an ATR-correction algorithm in the processing software. Reasoning: Compensates for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

References

  • National Institutes of Health (PMC) - FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. (Details pyrimidine ring stretching modes). Retrieved from: [Link]

  • Scientific.Net - Quantification of Sulphate in Ambient Aerosols by FTIR Spectroscopy. (Details sulfate ν3​ asymmetric stretch at 1133 cm⁻¹). Retrieved from: [Link]

  • Vandana Publications - FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (Details N-H stretching vibrations). Retrieved from: [Link]

  • Shimadzu - TEACHING NOTES: FTIR-ATR Spectroscopy. (Details ATR methodologies and sulfate quantification). Retrieved from: [Link]

  • Pacific BioLabs - FTIR - A Helpful Tool to Determine Chemical Composition. (Details principles of absorbance spectroscopy). Retrieved from: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Diaminopyrimidine Hemisulfate 1-Hydrate

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and regulatory adherence. The effective management and disposal of chemical reagents like 4,6-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and regulatory adherence. The effective management and disposal of chemical reagents like 4,6-Diaminopyrimidine hemisulfate 1-hydrate are not merely operational tasks; they are integral to the integrity of our research and the safety of our laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for the hemisulfate 1-hydrate form may not always be accessible, we must proceed by assessing the hazards of the parent compound, 4,6-Diaminopyrimidine, and similar pyrimidine derivatives. This conservative approach ensures the highest level of safety.

The primary hazards associated with analogous diaminopyrimidines include irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, all disposal procedures must be designed to mitigate these risks.

Table 1: Hazard Profile Summary (Based on 4,6-Diaminopyrimidine)

Hazard Classification Category Precautionary Statement
Skin Irritation Category 2 H315: Causes skin irritation.[1][3][5][6]
Eye Irritation Category 2/2A H319: Causes serious eye irritation.[1][3][5][6]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system) H335: May cause respiratory irritation.[1][2]

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |

This information forms the basis of our risk assessment and dictates the necessary control measures, from personal protective equipment to waste handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable. The rationale is to create a reliable barrier between the researcher and the chemical, preventing accidental exposure through contact, inhalation, or ingestion. All handling and disposal activities must be conducted within a well-ventilated laboratory or, preferably, inside a certified chemical fume hood to minimize inhalation risk.[7][8]

Table 2: Required Personal Protective Equipment

PPE Category Specification Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical goggles.[7][8] Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[7][9] Prevents direct skin contact, mitigating the risk of skin irritation.
Skin/Body Protection Laboratory coat and long-sleeved clothing.[7] Minimizes the potential for accidental skin exposure on arms and torso.

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if dust formation is likely and work cannot be conducted within a chemical fume hood.[8] |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Laboratories are classified as waste generators and must adhere to a "cradle-to-grave" management system for hazardous materials.[11]

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Handling & Collection cluster_storage Interim Storage & Documentation cluster_disposal Final Disposal A 1. Hazard Assessment (Review SDS) B 2. Don Required PPE (Gloves, Goggles, Lab Coat) C 3. Collect Waste (Solid & Contaminated Items) B->C D 4. Use Designated Hazardous Waste Container C->D E 5. Securely Seal Container D->E F 6. Label Container (Name, Date, Hazards) E->F G 7. Store in Satellite Accumulation Area (SAA) F->G H 8. Contact EHS/Licensed Waste Disposal Company G->H I 9. Document Waste Manifest H->I

Caption: Workflow for the proper disposal of hazardous chemical waste.

Experimental Protocol for Disposal:

  • Waste Characterization and Segregation:

    • Characterize all waste containing 4,6-Diaminopyrimidine hemisulfate 1-hydrate as hazardous chemical waste.

    • This includes the pure compound, solutions, and any contaminated materials such as gloves, weigh boats, or absorbent paper from a spill cleanup.

    • Crucially, segregate this waste stream. Do not mix it with incompatible materials, particularly strong oxidizing agents, to avoid hazardous reactions.[1][3]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[10][12]

    • As soon as the first particle of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must clearly state:

      • The full chemical name: "4,6-Diaminopyrimidine hemisulfate 1-hydrate" (avoiding abbreviations).

      • The accumulation start date.

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10][13]

  • Waste Accumulation and Storage:

    • Collect all waste directly into the labeled container. Keep the container sealed at all times except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12]

    • The SAA should have secondary containment to prevent the spread of material in case of a leak.[10]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.[10][14] This can violate EPA regulations and harm aquatic ecosystems.[9][10]

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup through your EHS department or a licensed hazardous waste disposal company.[5][6][8]

    • The recommended disposal method for this type of organic chemical waste is typically high-temperature incineration by a licensed facility.[8] This ensures complete destruction of the compound.

    • Ensure all paperwork, such as waste manifests, is completed accurately to maintain a clear "cradle-to-grave" record as required by the EPA.[11]

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[8][15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain: Carefully dampen the solid spill material with an inert liquid like water to prevent dust from becoming airborne.[8][9]

  • Collect: Using absorbent pads or other inert material, carefully transfer the spilled substance into your designated hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[8]

  • Dispose: Place all cleanup materials (gloves, pads, etc.) into the hazardous waste container, seal it, and ensure it is properly labeled.[8]

By adhering to these rigorous, well-documented procedures, you ensure not only compliance with legal standards but also uphold the highest commitment to the safety of yourself, your colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet: 2,4-Diamino-6-pyrimidone. Retrieved from [Link]

  • Witz, S., et al. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. The Plant Cell. Retrieved from [Link]

  • Minguez, L., et al. (2015). Toxicities of 48 pharmaceuticals and their freshwater and marine environmental assessment in northwestern France. Environmental Science and Pollution Research. Retrieved from [Link]

  • Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminopyrimidine hemisulfate 1-hydrate
Reactant of Route 2
4,6-Diaminopyrimidine hemisulfate 1-hydrate
© Copyright 2026 BenchChem. All Rights Reserved.